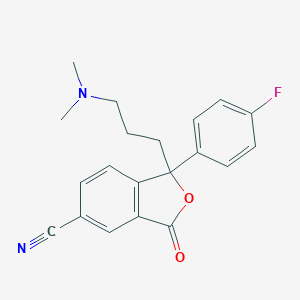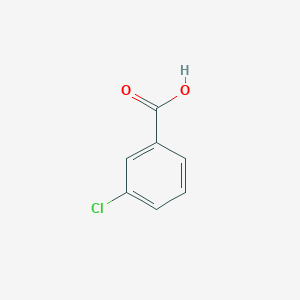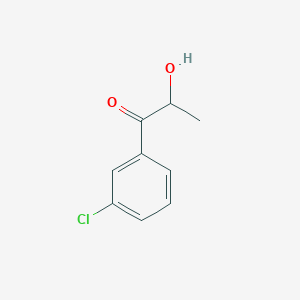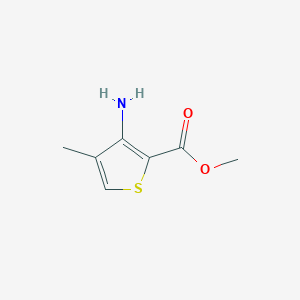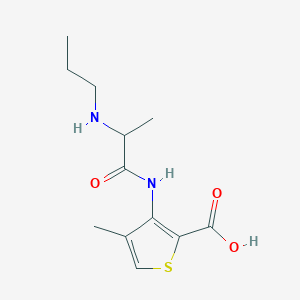
5-hydroxyquinolin-2(1H)-one
Overview
Description
5-Hydroxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline ring system with a hydroxyl group at the 5-position and a carbonyl group at the 2-position
Mechanism of Action
Target of Action
It is known that this compound is a core structure of a family of natural products called yaequinolones .
Mode of Action
It’s known that the compound undergoes late-stage c–h olefination, a chemical reaction that involves the formation of a double bond between a carbon atom and a hydrogen atom . This reaction is carried out under mild conditions in the presence of a Pd/S,O-ligand catalyst .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in the synthesis of yaequinolone-related natural products
Molecular Mechanism
It is known to be involved in the late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-ones, which are core structures of yaequinolone-related natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxyquinolin-2(1H)-one can be achieved through several methods:
Cyclization of 2-aminophenol with β-ketoesters: This method involves the cyclization of 2-aminophenol with β-ketoesters under acidic or basic conditions to form the quinolinone ring.
Oxidative cyclization: This method involves the oxidative cyclization of 2-aminophenol derivatives with suitable oxidizing agents such as potassium permanganate or ceric ammonium nitrate.
Palladium-catalyzed cyclization: This method involves the palladium-catalyzed cyclization of 2-aminophenol derivatives with alkynes or alkenes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ceric ammonium nitrate, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and arylating agents.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
5-Hydroxyquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: Lacks the hydroxyl group at the 5-position.
5-Methylquinolin-2(1H)-one: Has a methyl group instead of a hydroxyl group at the 5-position.
5-Chloroquinolin-2(1H)-one: Has a chlorine atom instead of a hydroxyl group at the 5-position.
Uniqueness
5-Hydroxyquinolin-2(1H)-one is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXGLLQTNQBDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419213 | |
| Record name | 5-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31570-97-5 | |
| Record name | 31570-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-hydroxyquinolin-2(1H)-one in the synthesis of yaequinolones?
A: this compound serves as the crucial core structure in the total synthesis of yaequinolone-related natural products []. A research study demonstrated the successful divergent total synthesis of 10 different yaequinolone-related natural products, achieved by utilizing 5-hydroxyquinolin-2(1H)-ones as the starting point []. The researchers developed a robust synthetic methodology to construct these core structures and subsequently employed a late-stage C–H olefination reaction to introduce diversity and arrive at the target yaequinolone derivatives []. This approach highlights the importance of this compound as a versatile building block in accessing this family of natural products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


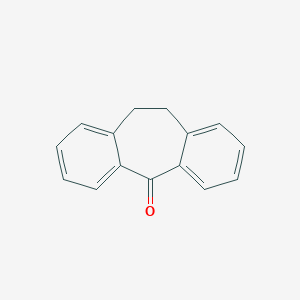

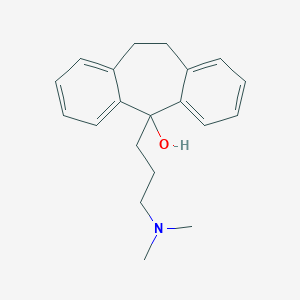

![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)

